Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
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Overview
Description
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[193102,1905,1807,1609,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, hydroxylation, and nitro group introduction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of the nitro group results in an amino derivative.
Scientific Research Applications
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dimethylamino group may interact with neurotransmitter receptors, while the nitro group could participate in redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxy-4-hydroxybenzoate: A simpler compound with similar functional groups but a less complex structure.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with hydroxyl and dimethyl groups, but differing in its core structure.
Uniqueness
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate stands out due to its highly intricate structure and the presence of multiple functional groups, which confer unique chemical reactivity and potential applications. Its complexity makes it a valuable compound for studying advanced organic synthesis and exploring new scientific frontiers.
Properties
CAS No. |
91887-41-1 |
---|---|
Molecular Formula |
C42H52N2O19 |
Molecular Weight |
888.9 g/mol |
IUPAC Name |
methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
InChI |
InChI=1S/C42H52N2O19/c1-14-34(60-23-13-40(3,44(55)56)36(52)15(2)59-23)20(46)11-22(58-14)61-37-29(43(6)7)33(51)39-62-35-18(42(37,5)63-39)10-19(45)26-27(35)30(48)17-9-16-24(31(49)25(17)32(26)50)21(47)12-41(4,54)28(16)38(53)57-8/h9-10,14-15,20-23,28-29,33-34,36-37,39,45-47,49,51-52,54H,11-13H2,1-8H3 |
InChI Key |
OFQPGRYAUJCEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C3OC4=C5C(=C(C=C4C2(O3)C)O)C(=O)C6=C(C5=O)C=C7C(C(CC(C7=C6O)O)(C)O)C(=O)OC)O)N(C)C)O)OC8CC(C(C(O8)C)O)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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